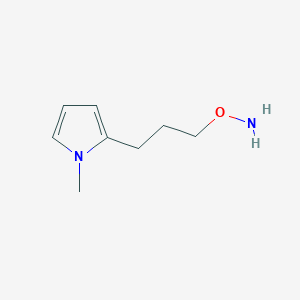

O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine

Description

O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine is a hydroxylamine derivative featuring a pyrrole ring substituted with a methyl group at the 1-position and a propyl chain terminating in a hydroxylamine moiety.

Properties

CAS No. |

138718-08-8 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

O-[3-(1-methylpyrrol-2-yl)propyl]hydroxylamine |

InChI |

InChI=1S/C8H14N2O/c1-10-6-2-4-8(10)5-3-7-11-9/h2,4,6H,3,5,7,9H2,1H3 |

InChI Key |

MEUHTGRDGYBEHF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1CCCON |

Origin of Product |

United States |

Preparation Methods

Reduction/Coupling Sequence with Protecting Groups

A patented method (WO2017136254A1) describes a high-yield, cost-effective industrial route involving:

- Starting from a halogenated intermediate (e.g., chloro, bromo, or iodo derivatives) at the propyl chain.

- Use of amine protecting groups such as carbamates (e.g., Boc) on the nitrogen of the pyrrole to prevent side reactions.

- Oxygen protecting groups (e.g., acetyl, benzyl, tert-butyldimethylsilyl ether) on the hydroxylamine moiety to stabilize it during synthesis.

- A two-step sequence: either reduce first then couple, or couple first then reduce, depending on the intermediate.

- Deprotection under acidic conditions (e.g., TsOH, MsOH, TFA) in non-nucleophilic solvents to liberate the free hydroxylamine.

This method offers operational advantages for scale-up and industrial synthesis, with typical reaction conditions including polar aprotic solvents (DMF, DMSO, THF) and temperatures from -30°C to 0°C for sensitive steps.

Halogenation and Pyrrole Functionalization

Literature reports practical halogenation of pyrrole derivatives to introduce reactive sites for further functionalization:

- Chlorination of methyl-substituted pyrroles using N-chlorosuccinimide (NCS) at room temperature or 0°C.

- Preparation of trichloroacetyl-substituted pyrroles as intermediates for further modification.

- These halogenated pyrroles serve as key building blocks for attaching the propyl chain and hydroxylamine group.

For example, 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole can be synthesized in gram scale with 61% yield by NCS chlorination, followed by crystallization purification.

Microwave-Assisted Cyclization for Pyrrole Derivatives

Microwave irradiation has been shown to significantly improve yields and reduce reaction times in pyrrole synthesis:

- Intramolecular cyclocondensation of enamines derived from acetylacetone under microwave conditions yields substituted pyrroles efficiently.

- Yields increase from ~23% under conventional heating to over 80% with microwave assistance.

- This method can be adapted for preparing pyrrole intermediates with substituents suitable for further functionalization to hydroxylamine derivatives.

Summary Table of Preparation Steps and Conditions

Research Findings and Practical Considerations

- The patented synthetic route emphasizes operational simplicity and scalability, making it suitable for industrial production of hydroxylamine derivatives with pyrrole substituents.

- Halogenation methods provide versatile intermediates for further functionalization, with NCS chlorination being a practical and reproducible approach.

- Protecting group strategies are critical to avoid side reactions, especially given the sensitivity of hydroxylamine groups and pyrrole nitrogen atoms.

- Microwave-assisted synthesis offers a modern approach to improve efficiency in pyrrole ring construction, which can be integrated into the overall synthetic scheme.

- The choice of solvents, bases, and temperature control is essential to optimize yields and purity, with polar aprotic solvents and low temperatures favored in key steps.

Chemical Reactions Analysis

Types of Reactions

O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Histone Deacetylase Inhibition

Recent studies have highlighted the compound's potential as a histone deacetylase (HDAC) inhibitor. Such inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. Compounds similar to O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine have shown promising results in inhibiting HDAC activity, with some derivatives exhibiting up to 617-fold increased potency compared to traditional agents .

Antiproliferative Activity

Research indicates that hydroxamic acid derivatives, including those based on pyrrole structures, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyrrole-based compounds can inhibit cell growth in a dose-dependent manner, making them candidates for further development in oncology .

Biochemical Applications

Synthesis of Hydroxamic Acids

this compound can be utilized in synthesizing hydroxamic acids, which are important for developing metal ion chelators and enzyme inhibitors. Hydroxamic acids derived from such compounds have been shown to effectively inhibit metalloproteins, which play vital roles in various biological processes .

Bioconjugation Techniques

The compound's hydroxylamine functional group allows it to participate in bioconjugation reactions, where it can react with carbonyl-containing biomolecules to form stable linkages. This property is particularly useful in the development of targeted drug delivery systems and diagnostic agents .

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has demonstrated that incorporating hydroxamic acid derivatives into polymers can improve their performance as drug delivery vehicles or as components in smart materials .

Coatings and Surface Modifications

The compound's reactivity makes it suitable for surface modifications in coatings technology. By functionalizing surfaces with hydroxamic acid groups, it is possible to create surfaces that exhibit enhanced adhesion properties or antimicrobial activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or induction of oxidative stress.

Comparison with Similar Compounds

The following sections compare O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine with structurally or functionally related compounds, leveraging insights from the provided evidence.

Functional Group Reactivity

- Hydroxylamine: Known for nucleophilic and redox properties, hydroxylamine derivatives participate in oxime formation or act as reducing agents. The pyrrole moiety may enhance metal coordination, useful in catalysis.

- Methacrylate () : Polymerizes under UV or thermal initiation, forming rigid networks for biomedical scaffolds .

Structural and Material Characterization

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement ) and ORTEP-3 for visualization are standard tools for resolving molecular structures of small molecules like the target compound.

- Micro-CT and Nanoindentation (): While these techniques are applied to macroporous scaffolds for mechanical testing, they are less relevant for small-molecule hydroxylamine derivatives unless formulated into composite materials .

Table 2: Analytical Techniques for Characterization

Biological Activity

O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a hydroxylamine functional group attached to a propyl chain that is further substituted with a pyrrole moiety. The presence of the pyrrole ring contributes to its unique reactivity and biological interactions.

Hydroxylamines are known to exhibit various biological activities, primarily due to their ability to act as nucleophiles. The specific mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Hydroxylamines can inhibit metalloproteinases and other enzymes involved in cellular signaling pathways, impacting processes like apoptosis and cell proliferation.

- Epigenetic Modulation : Similar compounds have been shown to act as epigenetic modulators by influencing histone acetylation and methylation, thereby regulating gene expression .

Biological Activity Studies

Several studies have evaluated the biological activity of related hydroxylamine compounds. While specific data on this compound is limited, insights can be drawn from analogous compounds.

Table 1: Biological Activities of Hydroxylamines

Case Studies

Research has demonstrated that hydroxamic acids derived from hydroxylamines play significant roles in cancer therapy and antimicrobial activity. For instance:

- Anticancer Activity : A study indicated that pyrrole-based hydroxamates can inhibit histone deacetylases (HDACs), leading to increased histone acetylation and subsequent gene expression changes associated with tumor suppression .

- Antimicrobial Properties : Hydroxamic acids have been shown to exhibit antibacterial activity against various pathogens, suggesting that derivatives like this compound may also possess similar properties .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine?

Answer:

The synthesis typically involves multi-step organic reactions. A key intermediate, ethyl 3-(4-formyl-1-methyl-1H-pyrrol-2-yl)-2-propenoate, is condensed with hydroxylamine derivatives under basic conditions. For example, in analogous syntheses, intermediates like acrylic acids are reacted with ethyl chloroformate followed by hydroxylamine derivatives (e.g., O-(2-methoxy-2-propyl)hydroxylamine) to introduce the hydroxylamine moiety. Alkaline hydrolysis and resin-based cleavage (e.g., Amberlyst 15) are critical for deprotection and final product isolation . Structural analogs such as O-(3-aminopropyl)hydroxylamine dihydrochloride highlight the use of dihydrochloride salts for stabilization during synthesis .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:

Validation relies on spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrole ring (δ ~6.5–7.0 ppm for aromatic protons) and hydroxylamine group (δ ~3.5–4.5 ppm for -NH-O-).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, programs like SHELXL refine crystal structures to confirm bond angles and stereochemistry .

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% threshold for research-grade compounds) .

Advanced: What mechanistic insights explain the nucleophilic reactivity of the hydroxylamine group in this compound?

Answer:

The hydroxylamine (-NH-O-) group acts as a nucleophile due to its lone electron pairs on nitrogen and oxygen. In reactions with carbonyl compounds (e.g., ketones or aldehydes), it forms oxime derivatives via nucleophilic addition. Computational studies on analogs like O-(cyclobutylmethyl)hydroxylamine suggest that the pyrrole’s electron-donating methyl group enhances the nucleophilicity of the hydroxylamine moiety by stabilizing transition states through resonance . Kinetic experiments (e.g., monitoring reaction rates under varying pH) further demonstrate pH-dependent reactivity, with optimal activity in mildly acidic conditions (pH 4–6) .

Advanced: How does the 1-methyl-pyrrole substituent influence the compound’s stability and pharmacokinetic properties in drug discovery contexts?

Answer:

The 1-methyl-pyrrole group:

- Enhances Metabolic Stability : Methylation at the pyrrole nitrogen reduces susceptibility to cytochrome P450 oxidation, as observed in related compounds like pyrrole-based histone deacetylase inhibitors .

- Modulates Lipophilicity : The propyl linker and pyrrole ring increase logP values, improving membrane permeability (measured via Caco-2 cell assays).

- Affects Solubility : Despite higher lipophilicity, the hydroxylamine group introduces polar character, enabling salt formation (e.g., hydrochloride salts) for aqueous solubility optimization .

Advanced: What challenges arise in analyzing data contradictions during structure-activity relationship (SAR) studies of this compound?

Answer:

Common contradictions include:

- Unexpected Binding Affinities : Discrepancies between in vitro IC₅₀ values and in vivo efficacy may arise from off-target interactions. Mitigation: Use orthogonal assays (e.g., SPR, ITC) to confirm target engagement .

- Variable Stability in Biological Matrices : Degradation products (e.g., oxidation of hydroxylamine to nitroso derivatives) can skew results. Solution: Stabilize samples with antioxidants (e.g., ascorbic acid) and validate via LC-MS/MS .

- Crystallographic vs. Solution-State Conformations : SHELX-refined crystal structures may not reflect dynamic conformations in solution. Use molecular dynamics simulations to reconcile differences .

Advanced: What strategies are recommended for optimizing the compound’s reactivity in metal-catalyzed cross-coupling reactions?

Answer:

- Ligand Design : Employ bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) to stabilize transient metal-hydroxylamine complexes.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates.

- Catalyst Screening : Palladium(II) acetate or copper(I) iodide are effective for C-N bond formation, as shown in analogous hydroxylamine coupling reactions .

- Temperature Control : Reactions performed at 60–80°C balance kinetics and side-reaction suppression .

Basic: What are the key considerations for storing and handling this compound in laboratory settings?

Answer:

- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation. Lyophilized powders are stable for >12 months.

- Handling : Use anhydrous conditions (glovebox or Schlenk line) for reactions.

- Safety : Hydroxylamines are hygroscopic and may release toxic gases (e.g., NOx) upon decomposition. Conduct stability tests via TGA/DSC before scaling up .

Advanced: How is computational chemistry applied to predict the compound’s interactions with biological targets?

Answer:

- Docking Studies : Software like AutoDock Vina models binding poses with HDAC enzymes, leveraging the pyrrole-hydroxylamine scaffold’s chelation potential with zinc ions .

- QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and H-bond donor count to predict bioavailability .

- MD Simulations : GROMACS or AMBER simulate conformational flexibility in aqueous environments, identifying solvent-exposed reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.